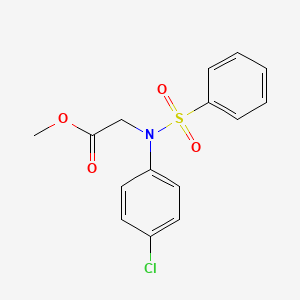

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-chloroanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQHGHKWXYWVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to form N-(4-chlorophenyl)-N-(phenylsulfonyl)amine. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group is often involved in forming strong interactions with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural elements—a methyl ester, 4-chlorophenyl, and phenylsulfonyl groups—are shared with several analogs. Differences in substituents significantly influence physical properties, reactivity, and biological activity:

Physical and Spectroscopic Properties

- Melting Points : Analogs with bulky substituents (e.g., 4-Me or 2,4-diCl) exhibit higher melting points (e.g., 117–118°C for compound 13a ), whereas less hindered derivatives are oils.

- NMR Data : $^1$H NMR signals for N-(4-chlorophenyl) groups typically appear as doublets near δ 7.3–7.5 ppm, while sulfonyl groups deshield adjacent protons .

Biological Activity

Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, a compound with the CAS number 418806-66-3, is of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 325.79 g/mol

The presence of a chlorophenyl group and a phenylsulfonyl moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may exhibit similar effects due to its structural analogies.

- Mechanism of Action : The compound is hypothesized to interfere with the signaling pathways involved in cell proliferation and survival. This interference could lead to increased apoptosis in cancer cells.

Study on Related Compounds

A study involving sulfonamide derivatives reported significant antitumor activity against human colorectal cancer cell lines (HT29). The compounds induced cell death through apoptotic pathways, highlighting the potential of sulfonamide-based drugs in oncology.

- Findings : The study indicated that certain modifications to the sulfonamide structure enhanced biological activity and reduced cytotoxicity towards normal cells.

Clinical Relevance

While specific clinical trials for this compound are not documented, the therapeutic implications of related compounds suggest a pathway for future research. The effectiveness of similar derivatives in preclinical models supports the need for further investigation into this compound's pharmacodynamics and pharmacokinetics.

Q & A

Q. What are the standard synthetic routes for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with glycine methyl ester, 4-chloroaniline, and phenylsulfonyl chloride. Key steps include:

- Acylation : Reacting glycine methyl ester with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Substitution : Introducing the 4-chlorophenyl group via nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions .

- Optimization : Response Surface Methodology (RSM) can systematically adjust parameters (temperature, solvent ratio, catalyst loading) to maximize yield (>85%) and purity (>95%) .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Purification methods depend on the synthesis scale and impurities:

- Recrystallization : Use ethanol/water mixtures (3:1 ratio) to achieve >98% purity for small-scale batches .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–40%) for intermediates with polar byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) resolve structurally similar contaminants .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : A combination of spectroscopic and analytical methods is essential:

- NMR : - and -NMR confirm substituent positions (e.g., 4-chlorophenyl δ 7.3–7.5 ppm; sulfonyl group δ 3.1–3.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks at m/z 357.0238 (calculated for CHClNOS) .

- XRD : Single-crystal X-ray diffraction resolves bond angles and torsion angles (e.g., C-SO-N bond angle ≈ 115°) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, sulfonyl group variations) affect biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Chlorine Position : 4-Chlorophenyl analogs exhibit higher antimicrobial activity (MIC 8 µg/mL against S. aureus) compared to 3-chloro derivatives (MIC >32 µg/mL) .

- Sulfonyl Group : Replacing phenylsulfonyl with methylsulfonyl reduces anti-inflammatory activity (IC COX-2 inhibition increases from 0.8 µM to 5.2 µM) .

- Methoxy Additions : Introducing 2,4-dimethoxy groups enhances solubility but decreases metabolic stability (t < 2 hours in hepatic microsomes) .

Q. What mechanistic insights explain the compound’s interaction with cyclooxygenase (COX) enzymes?

- Methodological Answer : Computational and biochemical approaches are combined:

- Docking Simulations : AutoDock Vina predicts binding affinity (∆G ≈ -9.2 kcal/mol) at the COX-2 active site, with key interactions at Arg120 and Tyr355 residues .

- Enzyme Assays : Competitive inhibition assays (using purified COX-2) show dose-dependent inhibition (IC 0.8 µM) reversible by arachidonic acid supplementation .

- Mutagenesis Studies : Ala-scanning of COX-2 confirms Tyr385 as critical for sulfonyl group hydrogen bonding .

Q. How can stability and degradation pathways be evaluated under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), NaOH (pH 13), and HO (3%) at 40°C for 24 hours. Monitor via LC-MS for hydrolytic (ester cleavage) or oxidative (sulfone degradation) byproducts .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset at 180°C) .

- pH-Solubility Profiles : Use shake-flask method to identify optimal storage conditions (max stability at pH 6–7) .

Q. What computational models predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use tools like SwissADME and Molinspiration:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.